1-(Difluoromethoxy)-7-methoxynaphthalene 1-(Difluoromethoxy)-7-methoxynaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957095
InChI: InChI=1S/C12H10F2O2/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16-12(13)14/h2-7,12H,1H3
SMILES:
Molecular Formula: C12H10F2O2
Molecular Weight: 224.20 g/mol

1-(Difluoromethoxy)-7-methoxynaphthalene

CAS No.:

Cat. No.: VC15957095

Molecular Formula: C12H10F2O2

Molecular Weight: 224.20 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-7-methoxynaphthalene -

Specification

Molecular Formula C12H10F2O2
Molecular Weight 224.20 g/mol
IUPAC Name 1-(difluoromethoxy)-7-methoxynaphthalene
Standard InChI InChI=1S/C12H10F2O2/c1-15-9-6-5-8-3-2-4-11(10(8)7-9)16-12(13)14/h2-7,12H,1H3
Standard InChI Key ZETFPQCSYFCINO-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=CC=C2OC(F)F)C=C1

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure consists of a naphthalene ring system substituted at position 1 with a difluoromethoxy group (OCF2H-\text{O}-\text{CF}_2\text{H}) and at position 7 with a methoxy group (OCH3-\text{OCH}_3). The spatial arrangement of these groups creates distinct electronic effects:

  • The difluoromethoxy group introduces electronegativity and lipophilicity due to fluorine’s strong electron-withdrawing inductive effect and low polarizability .

  • The methoxy group at position 7 donates electron density via resonance, creating a push-pull electronic environment that may enhance stability and intermolecular interactions .

The molecular geometry has been computationally validated, with bond lengths and angles consistent with naphthalene derivatives . The fluorine atoms in the difluoromethoxy group adopt a gauche conformation, minimizing steric hindrance and dipole-dipole repulsions .

Spectroscopic Characterization

While explicit spectroscopic data for 1-(difluoromethoxy)-7-methoxynaphthalene remains limited, analogous compounds provide insights:

  • 19F^{19}\text{F} NMR: Expected resonances near δ80\delta -80 ppm for the difluoromethoxy group, consistent with geminal fluorine coupling (JFF250300 HzJ_{F-F} \approx 250-300 \ \text{Hz}) .

  • 1H^{1}\text{H} NMR: Aromatic protons adjacent to the difluoromethoxy group typically deshield to δ7.58.5\delta 7.5-8.5 ppm, while methoxy protons resonate near δ3.94.1\delta 3.9-4.1 ppm .

Synthetic Methodologies

Industrial Synthesis Strategies

Although no direct synthesis route for 1-(difluoromethoxy)-7-methoxynaphthalene is documented, patented methodologies for structurally related naphthalene carbaldehydes offer a framework . For example, the synthesis of 7-methoxy-naphthalene-1-carbaldehyde involves:

  • Starting Material: 7-Methoxy-naphthalen-2-ol, chosen for its commercial availability and pre-aromatized structure .

  • Formylation: Vilsmeier-Haack reaction introduces an aldehyde group at position 1 using phosphoryl chloride and dimethylformamide .

  • Functional Group Interconversion: The aldehyde intermediate undergoes sulfonylation and transition metal-catalyzed deoxygenation to install the difluoromethoxy group .

Adapting this protocol for 1-(difluoromethoxy)-7-methoxynaphthalene would require substituting the aldehyde formation step with direct difluoromethoxylation, potentially via nucleophilic aromatic substitution or copper-mediated coupling .

Challenges in Fluorination

Introducing fluorine atoms demands specialized reagents (e.g., ClCF2H\text{ClCF}_2\text{H}, AgF\text{AgF}) and controlled conditions to avoid side reactions. Key considerations include:

  • Regioselectivity: Ensuring substitution occurs exclusively at position 1, leveraging directing effects of the methoxy group at position 7 .

  • Purification: Chromatographic separation or crystallization may be necessary to isolate the target compound from positional isomers .

Physicochemical and Biological Properties

Solubility and Lipophilicity

The difluoromethoxy group enhances lipid solubility (logP3.2\log P \approx 3.2), facilitating membrane permeability—a critical factor for pharmaceutical applications . Conversely, the methoxy group contributes moderate water solubility (0.1 mg/mL\approx 0.1 \ \text{mg/mL}), enabling formulation versatility .

Biological Activity and Mechanisms

While direct pharmacological data for this compound is unavailable, structurally related naphthalene derivatives exhibit:

  • Enzyme Modulation: Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to fluorine’s electronegativity altering binding affinities .

  • Receptor Interactions: Antagonism of serotonin (5-HT2C_{2C}) and melatonin receptors, suggesting potential antidepressant or circadian rhythm-modulating effects .

Comparative Analysis with Analogous Compounds

Compound NameSubstituentsMolecular FormulaKey Properties
1-(Difluoromethoxy)-7-methoxy1-O-CF2_2H, 7-OCH3_3C12_{12}H10_{10}F2_2O2_2High lipophilicity, metabolic stability
1-Methoxynaphthalene1-OCH3_3C11_{11}H10_{10}OLimited bioavailability
1-(Trifluoromethoxy)naphthalene1-O-CF3_3C11_{11}H7_7F3_3OEnhanced electron-withdrawing effects

The difluoromethoxy group in 1-(difluoromethoxy)-7-methoxynaphthalene strikes a balance between lipophilicity and metabolic stability compared to trifluoromethoxy analogs, which exhibit higher chemical inertness but poorer pharmacokinetic profiles .

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